Ursodeoxycholic-2,2,4,4-D4 acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

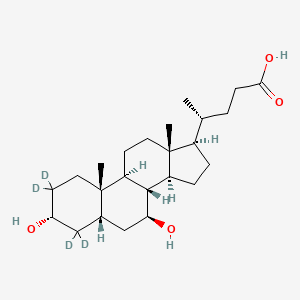

Ursodeoxycholic Acid-d4 is a deuterated form of ursodeoxycholic acid, which is a secondary bile acid formed via the epimerization of chenodeoxycholic acid. Ursodeoxycholic acid is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It has been used for decades in the treatment of liver diseases and is known for its hydrophilicity and lower toxicity compared to other bile acids .

准备方法

合成路线和反应条件

熊去氧胆酸-d4可以通过使用7α-和7β-羟基类固醇脱氢酶对鹅去氧胆酸进行差向异构化来合成。这些酶是生物转化过程的关键生物催化剂。 这些酶在 大肠杆菌 BL21 中异源表达,并使用质谱分析、红外光谱和核磁共振研究了酶促合成的效果 .

另一种方法涉及 7-酮石胆酸的电还原。该过程使用二甲基亚砜、二甲基甲酰胺和 N-甲基-2-吡咯烷酮作为电还原过程中的立体选择性添加剂。 电解系统实现了熊去氧胆酸的高转化率和产率 .

工业生产方法

从鹅去氧胆酸大规模生产熊去氧胆酸涉及使用 7α-和 7β-羟基类固醇脱氢酶。这些酶在 500 升发酵罐中生产,使该过程能够在工业上应用。 与传统的化学合成方法相比,该生产工艺具有高效和环保的特点 .

化学反应分析

反应类型

熊去氧胆酸-d4 经历各种化学反应,包括:

氧化: 它可以被氧化形成 7-酮衍生物。

还原: 7-酮石胆酸电还原为熊去氧胆酸。

取代: 它可以与各种试剂进行取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 电还原使用二甲基亚砜、二甲基甲酰胺和 N-甲基-2-吡咯烷酮作为添加剂。

取代: 常用的试剂包括氢氧化钠和盐酸。

主要形成的产物

氧化: 7-酮衍生物。

还原: 熊去氧胆酸。

取代: 各种取代的胆汁酸。

科学研究应用

熊去氧胆酸-d4 用作气相色谱或液相色谱-质谱法定量熊去氧胆酸的内标。 它也用于研究胆汁酸代谢、疾病关联和生物标志物评估 .

在医学上,熊去氧胆酸用于治疗原发性胆汁性肝硬化、胆结石和其他与肝脏相关的疾病。 据显示,它可以抑制由脱氧胆酸或乙醇在原代大鼠肝细胞中诱导的细胞凋亡 .

作用机制

熊去氧胆酸通过多种机制发挥作用:

相似化合物的比较

类似化合物

鹅去氧胆酸: 一种差向异构化为熊去氧胆酸的初级胆汁酸。

石胆酸: 熊去氧胆酸在人肝微粒体中的代谢产物。

牛磺胆酸: 另一种胆汁酸,与熊去氧胆酸相比亲水性较低

独特性

熊去氧胆酸的独特性在于它比其他胆汁酸具有更高的亲水性和更低的毒性。 它比胆酸或鹅去氧胆酸毒性更低,并且已被用于肝脏疾病的治疗数十年 .

生物活性

Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterated form of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties in various liver and gastrointestinal disorders. This article explores the biological activity of UDCA-D4, focusing on its mechanisms of action, clinical applications, and research findings.

Overview of Ursodeoxycholic Acid

UDCA-D4 exerts its biological effects through several mechanisms:

- Cytoprotection : UDCA-D4 protects hepatocytes and cholangiocytes from bile acid-induced damage by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and preserves mitochondrial function .

- Choleretic Effect : UDCA-D4 promotes bile flow by inducing the secretion of bile acids and altering the composition of the bile acid pool. This effect is essential in treating cholestasis-related conditions .

- Immunomodulation : The compound has been shown to modulate immune responses in the liver, reducing the expression of major histocompatibility complex class I antigens, which can lead to immune-mediated hepatic injury .

Clinical Applications

UDCA has been widely studied for its therapeutic effects in various conditions:

- Chronic Liver Diseases : Clinical studies indicate that UDCA improves biochemical markers in conditions such as primary biliary cholangitis and primary sclerosing cholangitis. Its cytoprotective effects are particularly beneficial in chronic cholestatic liver diseases .

- Barrett's Esophagus : A pilot clinical study demonstrated that high-dose UDCA treatment improved gastric bile acid composition in patients with Barrett's esophagus but did not significantly alter markers of oxidative DNA damage or cell proliferation .

- Clostridium difficile Infections : Research has shown that UDCA inhibits the growth of C. difficile in vitro, suggesting potential applications in gastrointestinal infections .

Case Study 1: Barrett's Esophagus

A study involving 29 patients with Barrett's esophagus treated with UDCA at doses of 13–15 mg/kg/day for six months revealed significant changes in gastric bile acid composition. However, markers for oxidative DNA damage remained unchanged post-treatment .

Case Study 2: Niemann-Pick Type C Disease

In a case series focusing on Niemann-Pick type C disease, UDCA was found to improve liver dysfunction and restore suppressed liver function tests, indicating its potential role in metabolic disorders .

Research Findings

Recent studies have highlighted various aspects of UDCA-D4's biological activity:

属性

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-QGCKUCIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-46-7 |

Source

|

| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。